4-benzylpyridin-2-amine hydrochloride
CAS No.: 2408965-31-9
Cat. No.: VC11591358
Molecular Formula: C12H13ClN2
Molecular Weight: 220.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408965-31-9 |
|---|---|
| Molecular Formula | C12H13ClN2 |
| Molecular Weight | 220.70 g/mol |
| IUPAC Name | 4-benzylpyridin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H12N2.ClH/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10;/h1-7,9H,8H2,(H2,13,14);1H |
| Standard InChI Key | MELPVZDZYSHDBW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=NC=C2)N.Cl |
Introduction
4-Benzylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is a hydrochloride salt of 4-benzylpyridin-2-amine, which is a derivative of pyridine. This compound is of interest in various fields of research due to its potential applications in pharmaceuticals and chemical synthesis.
Synthesis and Preparation
The synthesis of 4-benzylpyridin-2-amine hydrochloride typically involves the reaction of 4-benzylpyridine with ammonia or an amine source under appropriate conditions, followed by acidification with hydrochloric acid to form the hydrochloride salt. Detailed synthesis protocols may vary depending on the specific requirements of the reaction.
Applications and Research Findings
While specific applications of 4-benzylpyridin-2-amine hydrochloride are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. For instance, derivatives of pyridine are commonly studied for their roles in drug development, including as agonists or antagonists for various receptors.
| Compound Structure | Potential Application | Reference |
|---|---|---|
| Pyridine Derivatives | Pharmaceutical Research | |
| Benzylpyridines | Chemical Synthesis |
Safety and Handling
4-Benzylpyridin-2-amine hydrochloride is classified with hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding contact with skin and eyes, wearing protective clothing, and ensuring good ventilation during handling.
| Hazard Statement | Description | Precautionary Statement |
|---|---|---|
| H302 | Harmful if swallowed | P301+P312 |
| H315 | Causes skin irritation | P261, P264 |
| H319 | Causes serious eye irritation | P305+P351+P338 |
| H335 | May cause respiratory irritation | P304+P340 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume